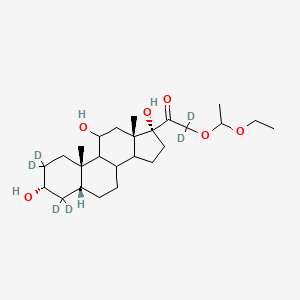
Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6 is a synthetic derivative of tetrahydrocortisol, a metabolite of cortisone. This compound is labeled with deuterium (d6), making it useful in various scientific research applications, particularly in metabolic studies and drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6 involves multiple steps, starting from cortisoneThe final step involves the incorporation of deuterium atoms to achieve the d6 labeling .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6 can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ethoxy ethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6 is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of cortisone metabolites.
Biology: Employed in metabolic studies to trace the pathways of cortisone metabolism.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of cortisone derivatives.
Industry: Applied in the production of high-purity cortisone derivatives for pharmaceutical use.
Mécanisme D'action
The mechanism of action of Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6 involves its interaction with specific molecular targets and pathways. As a cortisone derivative, it can bind to glucocorticoid receptors, influencing various physiological processes such as inflammation and immune response. The deuterium labeling allows for precise tracking of the compound in metabolic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrocortisol: The parent compound without the ethoxy ethyl group and deuterium labeling.
Tetrahydrocortisone: Another metabolite of cortisone with similar properties.
Cortisone: The precursor compound from which Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6 is synthesized.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. The ethoxy ethyl group also provides additional functional versatility compared to its parent compound .
Propriétés
Formule moléculaire |
C25H42O6 |
|---|---|
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
2,2-dideuterio-2-(1-ethoxyethoxy)-1-[(3R,5R,10S,11S,13S,17R)-2,2,4,4-tetradeuterio-3,11,17-trihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C25H42O6/c1-5-30-15(2)31-14-21(28)25(29)11-9-19-18-7-6-16-12-17(26)8-10-23(16,3)22(18)20(27)13-24(19,25)4/h15-20,22,26-27,29H,5-14H2,1-4H3/t15?,16-,17-,18?,19?,20+,22?,23+,24+,25+/m1/s1/i8D2,12D2,14D2 |
Clé InChI |
BWQJBYVKWBYCRJ-WBVWTNSHSA-N |
SMILES isomérique |
[2H]C1(C[C@]2([C@H](CCC3C2[C@H](C[C@]4(C3CC[C@@]4(C(=O)C([2H])([2H])OC(C)OCC)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] |
SMILES canonique |
CCOC(C)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



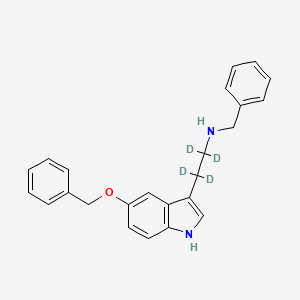
![(3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one](/img/structure/B12431364.png)
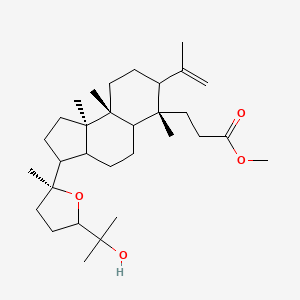
![5-[3-[5-(2,3-dimethylphenoxy)pyrazin-2-yl]-5-methyl-1,2,4-triazol-4-yl]-1H-pyridin-2-one](/img/structure/B12431370.png)
![[2-(ethylsulfonyl)phenyl][(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone](/img/structure/B12431389.png)
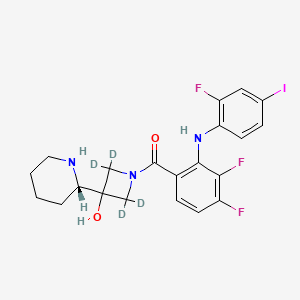
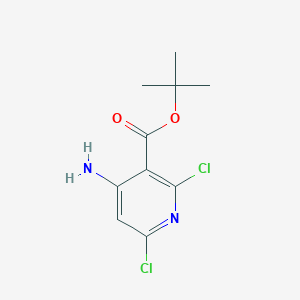
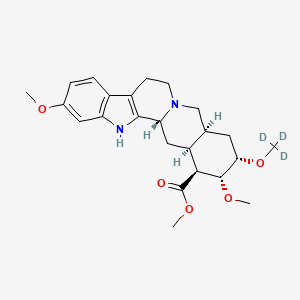
![1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride](/img/structure/B12431401.png)
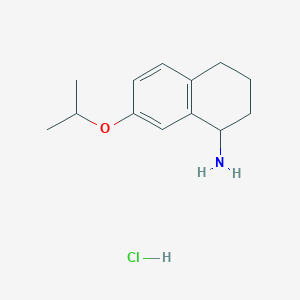
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,12aR)-10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12431413.png)
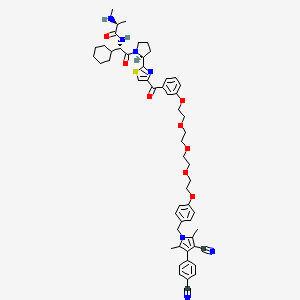
![2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B12431426.png)
